Home > Products > Screening Compounds P139978 > Taxol 7,2'-diacetate
Taxol 7,2'-diacetate - 81924-74-5

Taxol 7,2'-diacetate

Catalog Number: EVT-13912903
CAS Number: 81924-74-5
Molecular Formula: C51H55NO16
Molecular Weight: 938.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Paclitaxel, the parent compound of Taxol 7,2'-diacetate, was first isolated in 1971 by Monroe Wall and Mansukh Wani from the bark of Taxus brevifolia. The natural abundance of paclitaxel in yew trees is relatively low, prompting the development of semi-synthetic methods to produce derivatives like Taxol 7,2'-diacetate .

Classification

Taxol 7,2'-diacetate belongs to the class of organic compounds known as taxanes and derivatives. These compounds are characterized by their complex diterpenoid structure, which includes multiple rings and functional groups that contribute to their biological activity .

Synthesis Analysis

Methods

The synthesis of Taxol 7,2'-diacetate typically involves several steps:

  1. Starting Material: Baccatin III is commonly used as a precursor due to its structural similarity to paclitaxel.
  2. Protection of Hydroxyl Groups: The hydroxyl group at the C-7 position is protected using various protecting groups (e.g., Troc or acetyl) to prevent unwanted reactions during subsequent steps .
  3. Electrophilic Addition: An electrophile is introduced to form a 7-O-protected baccatin III derivative.
  4. Acetylation: The compound undergoes acetylation at the C-2' position to yield Taxol 7,2'-diacetate.
  5. Deprotection: Finally, the protecting groups are removed to yield the desired compound.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and solvent choice. Strong bases such as lithium tert-butoxide are often employed to facilitate deprotection steps .

Molecular Structure Analysis

Structure

The molecular formula for Taxol 7,2'-diacetate is C47H51NO14C_{47}H_{51}NO_{14} with a molecular weight of approximately 853.9 g/mol .

Data

  • IUPAC Name: 5β,20-epoxy-1,2α,4,7β,10β,13α-hexahydroxy-4,10-diacetate-2-benzoate
  • CAS Registry Number: 81924-74-5
  • Structural Features: The structure consists of a tetracyclic core with multiple hydroxyl and acetyl functional groups that play crucial roles in its biological activity.
Chemical Reactions Analysis

Reactions

Taxol 7,2'-diacetate participates in several chemical reactions typical for taxanes:

  1. Hydrolysis: The ester groups can undergo hydrolysis under acidic or basic conditions to regenerate hydroxyl groups.
  2. Acetylation and Deacetylation: These reactions can modify the compound's pharmacological properties by altering its solubility and binding affinity .
  3. Reactions with Biological Targets: Taxol derivatives bind to tubulin, preventing microtubule depolymerization during cell division.

Technical Details

The stability of Taxol 7,2'-diacetate under physiological conditions is crucial for its effectiveness as an anticancer agent. Its reactivity profile must be carefully managed during formulation for therapeutic use.

Mechanism of Action

Taxol 7,2'-diacetate exerts its anticancer effects primarily through the stabilization of microtubules. This action disrupts normal mitotic spindle formation during cell division:

  1. Binding to Tubulin: The compound binds to β-tubulin subunits in microtubules.
  2. Prevention of Depolymerization: By stabilizing microtubules, it prevents their disassembly during mitosis.
  3. Induction of Apoptosis: The disruption of normal cell cycle progression leads to programmed cell death in rapidly dividing cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but poorly soluble in water.

Chemical Properties

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm purity and structure .

Applications

Taxol 7,2'-diacetate is primarily utilized in scientific research focused on cancer treatment due to its potent antitumor activity. Its applications include:

  1. Chemotherapy Regimens: Used in combination therapies for treating various cancers.
  2. Research Studies: Investigated for its mechanisms in cell cycle regulation and apoptosis induction.
  3. Drug Development: Serves as a lead compound for developing new taxane derivatives with improved efficacy and reduced side effects.
Introduction to Taxol 7,2'-Diacetate in Anticancer Research

Historical Context and Discovery of Taxane Derivatives

The discovery of paclitaxel in 1962 initiated the taxane therapeutic class. USDA botanist Arthur Barclay collected Taxus brevifolia (Pacific yew) bark samples during a National Cancer Institute (NCI)-sponsored plant screening program. Monroe Wall and Mansukh Wani at Research Triangle Institute isolated paclitaxel in 1964, publishing its structure in 1971 [1] [3] [6].

Key developments in taxane optimization include:

  • 1979: Susan Horwitz elucidates paclitaxel’s mechanism—microtubule stabilization disrupting mitosis [6].
  • 1980s–1990s: Semi-synthetic routes emerge using abundant precursors (e.g., 10-deacetylbaccatin III) from renewable yew sources, circumventing ecological concerns of bark harvesting [4] [7].
  • Post-2000: Targeted acylations (e.g., C-7/C-2' diacetate) are explored to modulate pharmacokinetics and bypass resistance [4].

Table 1: Evolution of Taxane Derivatives

YearMilestoneSignificance
1971Paclitaxel structure publishedFoundation for taxane chemistry [1]
1992FDA approves paclitaxel (ovarian cancer)Validates microtubule stabilization as target [6]
2000sDiacetate analogues synthesizedAddress solubility and resistance [4]
2025Taxol pathway genes fully identifiedEnables heterologous baccatin III production [8]

Structural Relationship of Taxol 7,2'-Diacetate to Paclitaxel and Taxoid Family

Taxol 7,2'-diacetate shares paclitaxel’s core diterpenoid skeleton (C47H51NO14) but incorporates acetyl groups at C-7 and the C-2' position of the side chain [1] [4]. These modifications strategically alter molecular interactions:

Structural impact:

  • C-7 Acetylation: Reduces hydrogen-bonding capacity, enhancing membrane permeability.
  • C-2' Acetylation: Shields the critical C-2' hydroxyl, a site for cytochrome P450-mediated deactivation (CYP2C8/CYP3A4) and glucuronidation [2] [5].
  • Baccatin Core Integrity: Retains oxetane ring and C-13 side chain essential for tubulin binding [4].

Table 2: Structural Comparison of Key Taxanes

CompoundR7R2'Molecular FormulaRole
Paclitaxel (Taxol®)OHOHC47H51NO14Parent compound [1]
10-Deacetylbaccatin IIIHC29H36O10Semi-synthetic precursor [4]
Taxol 7,2'-diacetateOCOCH3OCOCH3C51H55NO16Optimized analogue [4]
Docetaxel (Taxotere®)OHOtBuC43H53NO14Approved side-chain variant [1]

Rationale for Development: Pharmacokinetic Optimization and Resistance Mitigation

Paclitaxel’s clinical limitations drive diacetate development. Key issues include:

A. Solubility and Formulation Challenges:

  • Paclitaxel’s water solubility is negligible (0.7 mg/mL), necessitating Cremophor EL®-based delivery [2] [5].
  • Cremophor EL® causes hypersensitivity reactions and nonlinear pharmacokinetics due to micellar drug trapping [2] [5].
  • Diacetate Advantage: Increased lipophilicity (logP > paclitaxel) enables alternative nanocarrier systems (e.g., albumin-bound or liposomal) [4].

B. Metabolic Instability and Efflux:

  • CYP2C8-mediated 6α-hydroxylation and CYP3A4-mediated 3'-phenyl hydroxylation deactivate paclitaxel [2] [5].
  • P-glycoprotein (ABCB1) efflux limits intracellular accumulation, driving multidrug resistance [5].
  • Diacetate Advantage: C-2' acetylation impedes oxidative metabolism, while reduced P-gp affinity (predicted via molecular docking) may circumvent efflux [4].

C. Resistance in Solid Tumors:

  • Tubulin mutations (e.g., βI-tubulin R282Q) and class III β-tubulin overexpression impair paclitaxel binding [4] [6].
  • Diacetate Advantage: Molecular dynamics simulations suggest tighter binding to mutated tubulin due to altered side-chain interactions [4].

Table 3: Pharmacokinetic Parameters of Paclitaxel vs. Target Profile for Diacetate

ParameterPaclitaxelTaxol 7,2'-Diacetate (Goals)Impact
Water Solubility0.7 µg/mL>50 µg/mLCremophor-free formulations [2]
CYP2C8 Affinity (Kd)4.2 µM>20 µMReduced deactivation [5]
P-gp Efflux Ratio8.5<3.0Enhanced tumor retention [5]
Microtubule Binding ΔG-9.8 kcal/mol<-11.2 kcal/molOvercomes tubulin mutations [4]

Compounds Mentioned

Properties

CAS Number

81924-74-5

Product Name

Taxol 7,2'-diacetate

IUPAC Name

[(1S,2S,3R,4S,9S,10S,12R,15S)-4,9,12-triacetyloxy-15-[(2R,3S)-2-acetyloxy-3-benzamido-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C51H55NO16

Molecular Weight

938.0 g/mol

InChI

InChI=1S/C51H55NO16/c1-27-35(66-47(60)41(65-30(4)55)39(32-18-12-9-13-19-32)52-45(58)33-20-14-10-15-21-33)25-51(61)44(67-46(59)34-22-16-11-17-23-34)42-49(8,43(57)40(64-29(3)54)38(27)48(51,6)7)36(63-28(2)53)24-37-50(42,26-62-37)68-31(5)56/h9-23,35-37,39-42,44,61H,24-26H2,1-8H3,(H,52,58)/t35-,36-,37?,39-,40+,41+,42-,44-,49+,50-,51+/m0/s1

InChI Key

WQUSBTYBTBXULJ-DMKBNJKNSA-N

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](CC4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.